2,5-Dimethylcelecoxib

COX-2 inhibition Selectivity profiling Enzymatic assay

2,5-Dimethylcelecoxib (DMC) is a structurally distinct celecoxib analog engineered to eliminate COX-2 inhibition (IC50 >100 μM) while preserving and potentiating COX-2-independent antitumor activities, including antiproliferative, pro-apoptotic, and anti-angiogenic effects. It serves as an essential negative control for dissecting COX-2-dependent vs. COX-2-independent mechanisms in NSCLC, colon cancer, leukemia, and glioma models. DMC potently suppresses Wnt/β-catenin signaling (downregulating cyclin D1 and survivin) and triggers ER stress pathways, making it superior to celecoxib in TRAIL-sensitization studies.

Molecular Formula C18H16F3N3O2S
Molecular Weight 395.4 g/mol
CAS No. 457639-26-8
Cat. No. B1664030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylcelecoxib
CAS457639-26-8
Synonyms2,5-dimethyl-celecoxib
2,5-dimethylcelecoxi
Molecular FormulaC18H16F3N3O2S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)
InChIKeyNTFOSUUWGCDXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylcelecoxib CAS 457639-26-8: A Non-COX-2 Inhibitory Celecoxib Analog for Cancer Research Applications


2,5-Dimethylcelecoxib (DMC) is a structural analog of the selective COX-2 inhibitor celecoxib, distinguished by the addition of methyl groups at the 2 and 5 positions of the phenyl ring, which abolishes COX-2 inhibitory activity (IC50 > 100 μM) [1]. Despite this structural modification, DMC retains and, in multiple cancer models, potentiates the COX-2-independent antitumor properties of celecoxib, including antiproliferative, pro-apoptotic, and anti-angiogenic activities [2].

Why 2,5-Dimethylcelecoxib Cannot Be Substituted with Celecoxib or Other COX-2 Inhibitors in COX-Independent Research


Celecoxib and other COX-2 selective inhibitors (e.g., rofecoxib, valdecoxib) possess dual functionalities: COX-2 enzymatic inhibition and COX-2-independent antitumor effects mediated via endoplasmic reticulum (ER) stress induction and suppression of Wnt/β-catenin signaling [1]. In experimental systems requiring isolation of COX-2-independent mechanisms, celecoxib confounds results due to its potent COX-2 inhibitory activity. 2,5-Dimethylcelecoxib, by contrast, is engineered to eliminate COX-2 inhibition while preserving or enhancing the COX-2-independent antitumor properties, making it an essential tool compound for mechanistic studies and a candidate for therapeutic strategies aimed at avoiding COX-2-related cardiovascular toxicity [2].

2,5-Dimethylcelecoxib Quantitative Differentiation Evidence: Comparative Data Against Celecoxib and Other Coxibs


2,5-Dimethylcelecoxib Eliminates COX-2 Inhibition: IC50 > 100 μM vs. Celecoxib at 40 nM

2,5-Dimethylcelecoxib is a structural analog of celecoxib engineered to lack COX-2 inhibitory activity. In enzymatic assays, 2,5-Dimethylcelecoxib exhibits an IC50 > 100 μM against COX-2, whereas celecoxib inhibits COX-2 with an IC50 of approximately 40 nM [1]. This represents a >2,500-fold reduction in COX-2 inhibitory potency, confirming that the 2,5-dimethyl substitution effectively ablates COX-2 binding.

COX-2 inhibition Selectivity profiling Enzymatic assay

2,5-Dimethylcelecoxib Exhibits Superior Antiproliferative Potency in NSCLC: IC50 53 μM vs. Celecoxib 73 μM

In a direct comparative study using A549 human non-small cell lung cancer (NSCLC) cells, both celecoxib and 2,5-Dimethylcelecoxib reduced tumor cell viability. However, 2,5-Dimethylcelecoxib demonstrated greater potency with an IC50 of 53 μmol/L compared to 73 μmol/L for celecoxib [1]. Both compounds also potently induced apoptosis and inhibited tumor cell migration and invasion.

Non-small cell lung cancer Antiproliferative Cell viability assay

2,5-Dimethylcelecoxib More Efficiently Induces Apoptosis in Leukemia Cells Across Multiple Lines

In a study evaluating hematologic cancer cell lines including U937, Jurkat, Hel, Raji, and K562, 2,5-Dimethylcelecoxib (DMC) reduced cell growth and induced apoptosis more efficiently than celecoxib in all leukemic cell lines tested [1]. Cell death was associated with downregulation of Mcl-1 protein expression, and DMC induced endoplasmic reticulum stress with decreased GRP78 expression and G1/S cell cycle arrest.

Hematologic malignancies Apoptosis induction Leukemia

2,5-Dimethylcelecoxib Inhibits Wnt/β-Catenin Signaling with Potency Equal to Celecoxib

In human colon cancer cell lines HCT-116 and DLD-1, 2,5-Dimethylcelecoxib suppressed cell proliferation and inhibited T-cell factor 7-like 2 (TCF7L2) expression with almost the same strength as celecoxib [1]. Additionally, in vivo studies using the Mutyh-/- mouse model demonstrated that repeated treatment with either compound markedly reduced the number and size of intestinal carcinomas without observable toxicity [1].

Colon cancer Wnt/β-catenin pathway TCF7L2

2,5-Dimethylcelecoxib Exhibits Most Potent Antitumor Activity Among Celecoxib Analogs in Focus Formation Assays

In a comparative study of celecoxib and its analogs, 2,5-dimethyl-celecoxib (DMC) exhibited the most potent antitumor activity in focus formation assays, surpassing celecoxib and UMC (unmethylated celecoxib) [1]. The study concluded that the antitumor effects of these compounds correlate inversely with their COX-2 inhibitory potential and align closely with their ability to trigger ER stress.

Focus formation Tumorigenicity Analog comparison

2,5-Dimethylcelecoxib Inhibits mPGES-1 and Reduces PGE2 Production in Multiple Cancer Cell Lines

While 2,5-Dimethylcelecoxib does not inhibit COX-2 (IC50 > 100 μM), it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 15.6 μM in HeLa cells and reduces PGE2 production in HeLa, A549, and HCA-7 cells with IC50 values of 0.64, 0.83, and 3.08 μM, respectively [1]. Notably, the antiproliferative effect of 2,5-Dimethylcelecoxib is independent of mPGES-1 inhibition [1].

mPGES-1 inhibition Prostaglandin E2 Anti-inflammatory

2,5-Dimethylcelecoxib CAS 457639-26-8: Evidence-Based Research and Industrial Application Scenarios


Negative Control for COX-2-Dependent Mechanisms in Cancer Research

2,5-Dimethylcelecoxib serves as an essential negative control in experiments designed to dissect COX-2-dependent vs. COX-2-independent anticancer effects. With a demonstrated IC50 > 100 μM against COX-2 compared to celecoxib's ~40 nM, researchers can use this compound to confirm that observed antitumor effects are not mediated through COX-2 enzymatic inhibition [1]. This application is validated by studies in NSCLC, colon cancer, leukemia, and glioma models where DMC faithfully mimics celecoxib's COX-2-independent activities while lacking COX-2 inhibition.

Tool Compound for Wnt/β-Catenin Pathway Inhibition Studies

In intestinal and colon cancer research, 2,5-Dimethylcelecoxib provides a validated tool for suppressing Wnt/β-catenin signaling without COX-2-related confounding effects. Studies confirm that DMC inhibits TCF7L2 expression and suppresses Wnt/β-catenin target gene products cyclin D1 and survivin with potency equal to celecoxib in both in vitro (HCT-116, DLD-1 cells) and in vivo (Mutyh-/- mouse) models [2]. This makes DMC particularly valuable for studies focused on β-catenin/TCF-dependent transcriptional regulation.

ER Stress and Calcium Signaling Research Tool

2,5-Dimethylcelecoxib potently triggers endoplasmic reticulum (ER) stress responses through elevation of intracellular free calcium levels, activating ER stress-associated proteins GRP78/BiP, CHOP/GADD153, and caspase-4 in various tumor cell lines [3]. Unlike celecoxib, which induces ER stress via calcium leakage from the ER, DMC's mechanism is distinct and can be employed to study calcium-activated ER stress pathways and their role in tumor cell death.

Combination Therapy Sensitization Studies with TRAIL

2,5-Dimethylcelecoxib demonstrates superior potency compared to celecoxib in sensitizing cancer cells to TRAIL-induced apoptosis. Studies show that DMC decreases survival and induces apoptosis more potently than celecoxib in NSCLC cells, and when combined with TRAIL, exerts enhanced or synergistic apoptotic effects via upregulation of DR5 and downregulation of c-FLIP [4]. This positions DMC as a valuable tool in combination therapy research aimed at overcoming TRAIL resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethylcelecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.